Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester. Another method involves the use of acid chlorides, which react with alcohols in the presence of a base to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (HCl) or base (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
- Pyrazole derivatives
- Thiophene derivatives
Uniqueness
Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is unique due to its specific structural features and the presence of both ester and carbamoyl groups
Properties
IUPAC Name |
ethyl 5-(benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-16(20)14-10-9-13(18(14)2)15(19)17-11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOHNGPOVIZEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1C)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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